Cas no 1509479-44-0 (2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole)

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole structure
1509479-44-0 structure
商品名:2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
CAS番号:1509479-44-0
MF:C14H10ClFN2
メガワット:260.694005489349
CID:5822980
PubChem ID:83428275

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
    • EN300-23473939
    • 1509479-44-0
    • 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole
    • インチ: 1S/C14H10ClFN2/c15-9-13-17-12-8-4-7-11(16)14(12)18(13)10-5-2-1-3-6-10/h1-8H,9H2
    • InChIKey: YZFVIVDNOOPUKA-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=NC2C=CC=C(C=2N1C1C=CC=CC=1)F

計算された属性

  • せいみつぶんしりょう: 260.0516542g/mol
  • どういたいしつりょう: 260.0516542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 17.8Ų

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23473939-0.05g
2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
1509479-44-0 95%
0.05g
$245.0 2024-06-19
Enamine
EN300-23473939-5.0g
2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
1509479-44-0 95%
5.0g
$3065.0 2024-06-19
Enamine
EN300-23473939-0.1g
2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
1509479-44-0 95%
0.1g
$366.0 2024-06-19
Enamine
EN300-23473939-0.25g
2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
1509479-44-0 95%
0.25g
$524.0 2024-06-19
Enamine
EN300-23473939-5g
2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
1509479-44-0 95%
5g
$3065.0 2023-09-15
Aaron
AR028YNH-1g
2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
1509479-44-0 95%
1g
$1479.00 2025-02-17
Aaron
AR028YNH-10g
2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
1509479-44-0 95%
10g
$6275.00 2023-12-15
1PlusChem
1P028YF5-100mg
2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
1509479-44-0 95%
100mg
$515.00 2024-06-20
Aaron
AR028YNH-250mg
2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
1509479-44-0 95%
250mg
$746.00 2025-02-17
Aaron
AR028YNH-5g
2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
1509479-44-0 95%
5g
$4240.00 2023-12-15

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole 関連文献

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazoleに関する追加情報

Professional Introduction to 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole (CAS No. 1509479-44-0)

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole, identified by the Chemical Abstracts Service Number (CAS No.) 1509479-44-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodiazole class, a well-documented group of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole, particularly the presence of a chloromethyl group and a fluoro substituent, contribute to its unique chemical properties and potential applications in drug development.

The benzodiazole core structure is renowned for its role in central nervous system (CNS) modulation, with derivatives being widely used as anxiolytics, sedatives, and anticonvulsants. The introduction of a fluoro atom at the 7-position enhances the metabolic stability and binding affinity of the molecule, making it a promising candidate for further pharmacological exploration. Additionally, the chloromethyl side chain provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been growing interest in developing novel benzodiazole derivatives with improved pharmacokinetic profiles and reduced side effects. The compound 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole has been studied for its potential as a precursor in the synthesis of next-generation CNS drugs. Preliminary in vitro studies have suggested that this compound exhibits moderate affinity for benzodiazepine receptors, which could be exploited for therapeutic purposes such as anxiety management and sleep disorders.

The fluoro substituent in the molecule plays a crucial role in modulating its pharmacological properties. Fluorine atoms are known to enhance lipophilicity and metabolic stability, which are critical factors in drug design. By incorporating a fluoro group at the 7-position of the benzodiazole ring, researchers aim to improve the bioavailability and duration of action of potential drug candidates derived from this scaffold. This modification has been widely employed in the development of modern pharmaceuticals, where fluorine atoms are strategically positioned to optimize drug efficacy.

Moreover, the chloromethyl group serves as a versatile handle for further chemical modifications. This reactive site can be utilized to attach various pharmacophores or functional groups, allowing for the creation of novel analogs with enhanced biological activity. For instance, nucleophilic substitution reactions at the chloromethyl position can introduce new moieties such as amino groups or heterocyclic rings, expanding the structural diversity and pharmacological potential of derivatives.

Recent advancements in computational chemistry have facilitated the rapid screening of benzodiazole derivatives like 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole for their binding affinity to target proteins. Molecular docking studies have predicted that this compound may interact with specific binding pockets on CNS receptors, suggesting its utility in developing ligands with anxiolytic or sedative effects. These computational approaches have significantly accelerated the drug discovery process by allowing researchers to identify promising candidates before conducting expensive wet-lab experiments.

The synthesis of 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions to form the benzodiazole core, followed by selective fluorination and chloromethylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

In conclusion, 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole (CAS No. 1509479-44-0) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features—combining a benzodiazole scaffold with both a fluoro substituent and a chloromethyl side chain—make it a valuable building block for developing novel CNS drugs. Ongoing research efforts are focused on exploring its pharmacological profile and optimizing synthetic routes for large-scale production. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in shaping future therapeutic strategies.

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